molecular formula C10H10N2O2 B2676032 methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1638771-45-5

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B2676032
CAS No.: 1638771-45-5
M. Wt: 190.202
InChI Key: SYOQVAIFYBSUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to indole alkaloids and its versatility in drug design . The compound is characterized by a methyl ester group at the 4-position and a methyl substituent at the 3-position of the pyrrolopyridine ring. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol.

The pyrrolo[2,3-b]pyridine system is electron-rich, enabling interactions with biological targets such as enzymes and receptors. This compound is frequently employed as a building block in synthesizing pharmacologically active molecules, particularly in oncology and neurology . Its high purity (97%) and commercial availability (CAS 351439-07-1) make it a reliable intermediate for structural diversification .

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQVAIFYBSUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with ethyl chloroformate, followed by cyclization with ammonia or an amine . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Compounds related to methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate have shown efficacy against various cancer cell lines by inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, a study reported that related compounds exhibited IC50_{50} values in the nanomolar range against FGFR1, FGFR2, and FGFR3 .
  • Anticonvulsant and Analgesic Effects : Pyrrolo[2,3-b]pyridine derivatives have been documented to possess anticonvulsant properties, making them candidates for treating epilepsy and related disorders. Additionally, their analgesic effects suggest potential in pain management therapies .
  • Anti-inflammatory Properties : The anti-inflammatory activity of these compounds positions them as potential treatments for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods:

  • Multi-step Synthesis : Utilizing readily available starting materials and functionalized reagents to create the desired pyrrolo[2,3-b]pyridine framework. This often involves condensation reactions followed by cyclization processes .
  • Modification of Existing Derivatives : The compound can be synthesized by modifying existing pyrrolo[2,3-b]pyridine derivatives to enhance biological activity or optimize pharmacokinetic properties .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives, including this compound. The derivative was tested against breast cancer cell lines (e.g., 4T1 cells), demonstrating significant inhibition of cell proliferation and induction of apoptosis . This highlights its potential as a lead compound for further development in cancer therapies.

Case Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant effects of pyrrolo[2,3-b]pyridine derivatives. The study reported that certain modifications led to enhanced activity in animal models of epilepsy, suggesting that these compounds could be developed into new anticonvulsant medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications
This compound 3-CH₃, 4-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 High purity (97%); used as a versatile intermediate in drug discovery.
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-F, 4-COOCH₃ C₉H₇FN₂O₂ 194.16 Enhanced specificity in target binding; used in anticancer and antiviral agents.
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 5-Cl, 4-COOCH₃ C₉H₇ClN₂O₂ 210.62 Improved metabolic stability; intermediate for kinase inhibitors.
Methyl 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate 3-I, 1-Ts, 4-COOCH₃ C₁₆H₁₃IN₂O₄S 456.25 Halogenated derivative; used in cross-coupling reactions for further functionalization.
Methyl 6-methoxy-2-methylbenzothieno[2,3-b]pyridine-4-carboxylate 6-OCH₃, 2-CH₃ (benzothieno fusion) C₁₅H₁₃NO₃S 287.34 Expanded aromatic system; exhibits fluorescence for imaging applications.
Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 4-CH₃, 2-COOCH₂CH₃ C₁₁H₁₂N₂O₂ 204.23 Ester chain variation; alters solubility and bioavailability.

Pharmacological Profiles

  • Electron-Withdrawing Groups (EWGs): The 5-fluoro derivative () demonstrates increased binding affinity due to fluorine’s electronegativity, making it valuable in targeting enzymes like kinases.
  • Halogenation: The 3-iodo-tosyl derivative () serves as a precursor for Suzuki-Miyaura couplings, enabling rapid diversification in lead optimization.
  • Heterocyclic Fusion: Benzothieno[2,3-b]pyridine analogs () exhibit distinct electronic properties compared to pyrrolopyridines, influencing their interaction with hydrophobic binding pockets.

Key Research Findings

  • Receptor Targeting: Pyrrolopyridine derivatives, such as L-750,667 (a related azaindole), show nanomolar affinity for dopamine D4 receptors, highlighting the scaffold’s relevance in CNS drug development .
  • Fluorine Impact: The 5-fluoro substituent () improves metabolic stability by resisting oxidative degradation, a critical factor in prolonging drug half-life.
  • Biological Activity: Benzothieno-fused analogs () display potent antitumor activity in vitro, attributed to their planar structure intercalating with DNA.

Biological Activity

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Molecular Characteristics:

  • Molecular Formula: C10H10N2O2
  • Molecular Weight: 190.202 g/mol
  • Density: 1.3 g/cm³
  • Boiling Point: 333.2 °C at 760 mmHg

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. One common method includes:

  • Reaction of 3-methylpyridine with ethyl chloroformate .
  • Cyclization with ammonia or amines to form the desired pyrrolo derivative.

These methods can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency .

Inhibition of FGFRs

This compound has been identified as a potent inhibitor of FGFRs, which are implicated in various cancers due to their role in cell proliferation and survival.

Key Findings:

  • The compound exhibits IC50 values against FGFR1, FGFR2, FGFR3 of 7 nM, 9 nM, and 25 nM respectively .
  • In vitro studies demonstrated that this compound inhibits the proliferation of breast cancer cells (4T1) and induces apoptosis .

Table 1: FGFR Inhibition Potency

FGFR TypeIC50 Value (nM)
FGFR17
FGFR29
FGFR325

Anticancer Activity

The biological evaluation of this compound has shown promising results in anticancer activity:

  • Cell Proliferation: Significant reduction in cell viability in various cancer cell lines.
  • Migration and Invasion: The compound inhibited migration and invasion in breast cancer models, associated with down-regulation of matrix metalloproteinase (MMP9) and up-regulation of tissue inhibitors of metalloproteinases (TIMP2) .

The mechanism through which this compound exerts its biological effects involves:

  • Binding to FGFRs, preventing their activation.
  • Inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.

Study on Antiproliferative Effects

In a recent study assessing the antiproliferative effects of various pyrrolo derivatives, this compound was highlighted for its low molecular weight and high ligand efficiency, making it a candidate for further optimization in drug development .

Table 2: Summary of Antiproliferative Effects

CompoundCell LineIC50 (µM)
This compound4T1 (Breast Cancer)<0.01
Compound XMDA-MB-231<0.05
Compound YMCF-7<0.02

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves coupling pyrrole precursors with activated esters or acyl chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are reacted with benzoyl chlorides under anhydrous conditions (e.g., DMF, 0–5°C) to form acylated intermediates. Key characterization includes 1H^1H NMR (e.g., δ 2.22 ppm for methyl groups) and ESIMS (e.g., m/z 402.2 for adducts) . Yield optimization (23–30%) requires strict control of stoichiometry and temperature .

Q. How is structural confirmation achieved for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural determination. Parameters such as bond lengths (mean C–C = 0.002 Å) and R-factors (e.g., 0.039) validate crystallographic data . Complementary techniques include HPLC purity analysis (>97%) and LCMS to confirm molecular weights (e.g., 244.17 g/mol for trifluoromethyl derivatives) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for pyrrolo-pyridine derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms predict energetically favorable intermediates. For instance, ICReDD’s workflow integrates computational screening of reaction coordinates with experimental validation, reducing trial-and-error cycles. Feedback loops refine parameters like solvent polarity and catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data for pyrrolo-pyridine analogs?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns) require multi-technique reconciliation. For example, deuterated solvent effects in DMSO-d6 can mask proton exchange phenomena; repeating experiments in CDCl3 or using 13C^{13}C-DEPT clarifies ambiguities. Cross-referencing with XRD data (e.g., torsion angles −179.24° to 179.60°) resolves stereochemical conflicts .

Q. How are tert-butyl or fluorobenzoate moieties introduced to enhance biological activity?

  • Methodological Answer : Electrophilic aromatic substitution or nucleophilic coupling (e.g., Mitsunobu reactions) installs functional groups. For fluorobenzoate derivatives, 4-fluorobenzoic acid is esterified with methanol, followed by Pd-catalyzed cross-coupling to attach the pyrrolo-pyridine core. Stability assays (e.g., metabolic half-life in microsomes) guide substituent selection .

Key Methodological Notes

  • Synthetic Pitfalls : Low yields in acylations often stem from moisture sensitivity; use Schlenk lines for air-sensitive reagents .
  • Computational Design : Prioritize transition-state modeling over reactant-only calculations to avoid kinetic traps .
  • Data Reproducibility : Archive raw spectral data (e.g., FIDs for NMR) and computational input files for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.